1-tert-butyl-3-methyl-1H-pyrazole-4-carboxylic acid
Overview
Description
“1-tert-butyl-3-methyl-1H-pyrazole-4-carboxylic acid” is a chemical compound with the CAS Number: 113100-47-3 . It has a molecular weight of 182.22 . The IUPAC name for this compound is this compound .
Synthesis Analysis
Pyrazoles are considered privileged scaffolds in medicinal chemistry . Traditional procedures used in the synthesis of pyrazoles have been discussed in various studies . A practical and straightforward synthesis of 1-methyl-1H-thieno[2,3-c]pyrazoles from 3-amino-1H-pyrazole-4-carboxylic acid ethyl ester has been reported .Molecular Structure Analysis
The molecular structure of pyrazoles consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .Chemical Reactions Analysis
Pyrazoles display innumerable chemical, biological, agrochemical, and pharmacological properties . Many pyrazoles have shown luminescent and fluorescent agents . Some of these compounds have important applications in material chemistry .Physical and Chemical Properties Analysis
The physical form of “this compound” is a powder . It is stored at room temperature .Scientific Research Applications
Synthesis Methods and Reactivity
Multigram Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids : A study demonstrating the synthesis of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides leading to isomeric pyrazoles, separated by column chromatography. This method allows for the production of fluorinated pyrazole-4-carboxylic acids on a multigram scale (Iminov et al., 2015).
Reactivity of Pyrazolotriazine Derivatives : Research on the synthesis and reactivity of pyrazolotriazine derivatives, focusing on the preparation and characterization of 7-amino-3-tert-butyl-8-(2Н-tetrazol-5yl)pyrazolo[5,1-с][1,2,4]-triazin-4(6Н)-one, providing insights into the reactivity under various agents (Mironovich & Shcherbinin, 2014).
Pharmacological Studies and Applications
- In vitro Pharmacological Characterization : A study on UR-7280 (3-tert-butyl-1-propyl-5-[[2'-(1H-tetrazol-5-yl)-1,1'-biphenyl-4-yl]methyl]-1H-pyrazole-4-carboxylic acid), highlighting its potential as an angiotensin AT1-selective receptor antagonist. This research sheds light on its binding properties and functional characteristics in pharmacological contexts (de Arriba et al., 1996).
Chemical and Structural Characterization
- Structural and Spectral Investigations : A detailed study focusing on the structural and spectral properties of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. This research combines experimental and theoretical approaches, offering comprehensive insights into the properties of this pyrazole derivative (Viveka et al., 2016).
Safety and Hazards
The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion/irritation and serious eye damage/eye irritation . It may also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Future Directions
Mechanism of Action
Target of Action
It is noted that the compound may have an impact on the respiratory system .
Biochemical Pathways
Pyrazole compounds are known to be involved in various biochemical reactions .
Pharmacokinetics
It is noted that the compound is a powder at room temperature .
Result of Action
It is noted that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of “1-tert-butyl-3-methyl-1H-pyrazole-4-carboxylic acid”. For instance, it is recommended to avoid ingestion and inhalation, and to avoid getting the compound in eyes, on skin, or on clothing . It is also advised to avoid dust formation and to store the compound in a dry, cool, and well-ventilated place .
Properties
IUPAC Name |
1-tert-butyl-3-methylpyrazole-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-6-7(8(12)13)5-11(10-6)9(2,3)4/h5H,1-4H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVWUVSWHUEXMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)O)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601184861 | |
Record name | 1-(1,1-Dimethylethyl)-3-methyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601184861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113100-47-3 | |
Record name | 1-(1,1-Dimethylethyl)-3-methyl-1H-pyrazole-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113100-47-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1,1-Dimethylethyl)-3-methyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601184861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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